molecular formula C9H6N2O2 B8553201 Diisocyanatotoluene

Diisocyanatotoluene

Cat. No. B8553201
M. Wt: 174.16 g/mol
InChI Key: JXCHMDATRWUOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04789696

Procedure details

BM 2: 500 parts of an epoxy resin based on Bisphenol A and epichlorohydrin (epoxy equivalent weight about 500) are dissolved in 214 parts propyleneglycol monomethylether and reacted at 110° C. with 83 parts of a semiester of phthalic acid anhydride and 2 ethylhexanol, in the presence of 0.5 parts of triethylamine as catalyst, to an acid value of below 3 mg KOH/g. Then, 120 parts of an NH-functional oxazolidine of aminoethylethanolamine, 2-ethylhexylacrylate and formaldehyde, and 26 parts diethylaminopropylamine are added and the batch is reacted at 80° C. to an epoxy value of practically zero. The batch is diluted with 200 parts propyleneglycol monomethylether. 70 parts (resin solids) of this oxazolidine modified epoxy resin amine adduct are homogenized for 30 minutes at 50° C. with 30 parts based on resin solids of a crosslinking component obtained through reaction of 1 mole of a toluylene diisocyanate semi-blocked with 2-ethylhexanol and 0.33 moles triethanolamine. The reaction is carried out in a 70% solution of diethyleneglycol dimethylether, at 50 to 60° C. until all isocyanate groups have reacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxy resin amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.C1(=O)[O:11][C:9](=O)[C:8]2=[CH:12][CH:13]=[CH:14][CH:15]=C12.C([CH:19]([OH:25])CCCCC)C.[OH-].[K+].[O:28]1CC[NH:30][CH2:29]1.[NH2:33]CC[CH:36]([CH2:38][NH2:39])[OH:37].C(C(CCCC)COC(=O)C=C)C.C=O.C(N(CCCN)CC)C.C(C(CCCC)CO)C>COCC(O)C.C(N(CC)CC)C>[CH:13]1[CH:12]=[CH:4][C:3]([CH:1]([N:33]=[C:19]=[O:25])[N:30]=[C:29]=[O:28])=[CH:15][CH:14]=1.[N:39]([CH2:8][CH2:9][OH:11])([CH2:4][CH2:3][OH:5])[CH2:38][CH2:36][OH:37] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Two
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CNCC1
Step Four
Name
epoxy resin amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCC(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCC(C)O
Step Seven
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(O)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(COC(C=C)=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
are homogenized for 30 minutes at 50° C. with 30 parts
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=CC=C(C=C1)C(N=C=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
N(CCO)(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04789696

Procedure details

BM 2: 500 parts of an epoxy resin based on Bisphenol A and epichlorohydrin (epoxy equivalent weight about 500) are dissolved in 214 parts propyleneglycol monomethylether and reacted at 110° C. with 83 parts of a semiester of phthalic acid anhydride and 2 ethylhexanol, in the presence of 0.5 parts of triethylamine as catalyst, to an acid value of below 3 mg KOH/g. Then, 120 parts of an NH-functional oxazolidine of aminoethylethanolamine, 2-ethylhexylacrylate and formaldehyde, and 26 parts diethylaminopropylamine are added and the batch is reacted at 80° C. to an epoxy value of practically zero. The batch is diluted with 200 parts propyleneglycol monomethylether. 70 parts (resin solids) of this oxazolidine modified epoxy resin amine adduct are homogenized for 30 minutes at 50° C. with 30 parts based on resin solids of a crosslinking component obtained through reaction of 1 mole of a toluylene diisocyanate semi-blocked with 2-ethylhexanol and 0.33 moles triethanolamine. The reaction is carried out in a 70% solution of diethyleneglycol dimethylether, at 50 to 60° C. until all isocyanate groups have reacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxy resin amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.C1(=O)[O:11][C:9](=O)[C:8]2=[CH:12][CH:13]=[CH:14][CH:15]=C12.C([CH:19]([OH:25])CCCCC)C.[OH-].[K+].[O:28]1CC[NH:30][CH2:29]1.[NH2:33]CC[CH:36]([CH2:38][NH2:39])[OH:37].C(C(CCCC)COC(=O)C=C)C.C=O.C(N(CCCN)CC)C.C(C(CCCC)CO)C>COCC(O)C.C(N(CC)CC)C>[CH:13]1[CH:12]=[CH:4][C:3]([CH:1]([N:33]=[C:19]=[O:25])[N:30]=[C:29]=[O:28])=[CH:15][CH:14]=1.[N:39]([CH2:8][CH2:9][OH:11])([CH2:4][CH2:3][OH:5])[CH2:38][CH2:36][OH:37] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Two
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CNCC1
Step Four
Name
epoxy resin amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCC(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCC(C)O
Step Seven
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(O)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(COC(C=C)=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
are homogenized for 30 minutes at 50° C. with 30 parts
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=CC=C(C=C1)C(N=C=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
N(CCO)(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.